molecular formula C15H18FNOS B14161724 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 578755-72-3

4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B14161724
CAS No.: 578755-72-3
M. Wt: 279.4 g/mol
InChI Key: WVLQKBOAWPOSCC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a fluorophenyl group and a thia-azaspiro structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of cyclic ketones, amines, and thioglycolic acid in the presence of a catalyst such as mesoporous MCM-41-supported Schiff base and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in toluene . The reaction proceeds under reflux conditions, and the product is obtained in high yields (up to 97%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The catalysts used in the laboratory synthesis can be adapted for industrial use, ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms on the fluorophenyl ring.

Scientific Research Applications

4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its anti-ulcer activity is attributed to its ability to inhibit the secretion of gastric acid and protect the gastric mucosa .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is unique due to its specific combination of a fluorophenyl group and a thia-azaspiro structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

578755-72-3

Molecular Formula

C15H18FNOS

Molecular Weight

279.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C15H18FNOS/c1-11-6-8-15(9-7-11)17(14(18)10-19-15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3

InChI Key

WVLQKBOAWPOSCC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)F

solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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